

Application Notes: Synthesis of Chiral Amines with High Enantioselectivity using Benzothiazoline

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Compound of Interest

Compound Name: *Benzothiazoline*

Cat. No.: *B1199338*

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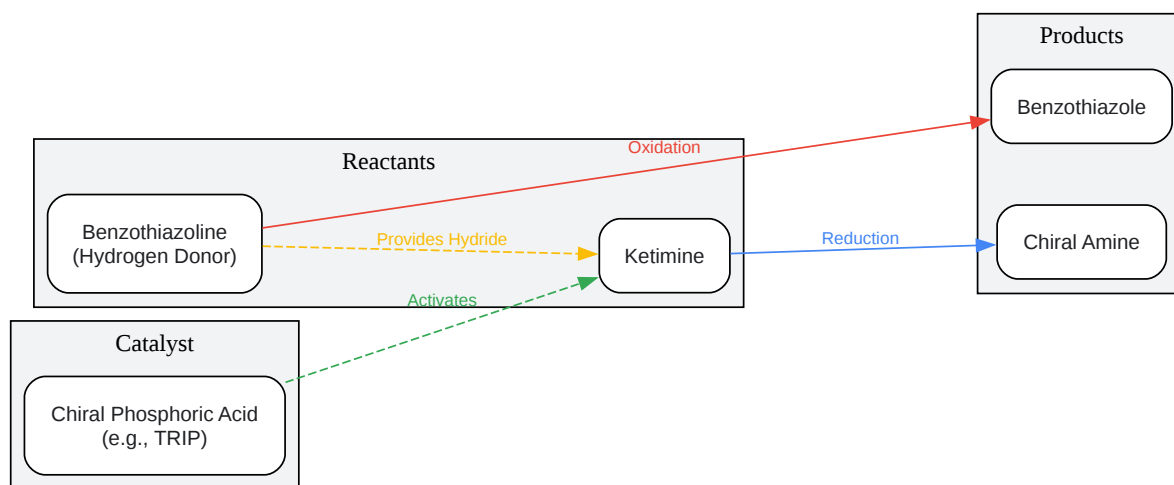
Introduction

The enantioselective synthesis of chiral amines is a critical process in the development of pharmaceuticals and other biologically active molecules. One effective methodology involves the use of **benzothiazoline** as a hydrogen donor in the organocatalytic transfer hydrogenation of ketimines. This reaction, typically catalyzed by a chiral phosphoric acid, provides a metal-free approach to producing chiral amines with high yields and excellent enantioselectivities.[1][2] **Benzothiazolines** are advantageous due to their potent reducing ability, ease of preparation, and the tunability of their structure to optimize reactivity and selectivity.[1][2] This method is applicable to a wide range of ketimine substrates, including those derived from acetophenones, propiophenones, and α -keto esters.[1]

Mechanism of Action

The asymmetric transfer hydrogenation of ketimines using **benzothiazoline** is predicated on the activation of the ketimine by a chiral Brønsted acid, typically a chiral phosphoric acid. The chiral phosphoric acid protonates the imine, rendering it more susceptible to nucleophilic attack. The **benzothiazoline** then acts as a hydride donor, transferring a hydride to the activated imine. The chiral environment created by the catalyst directs the hydride transfer to one face of the imine, resulting in the formation of a chiral amine with high enantiomeric excess (ee). Following the hydride transfer, the **benzothiazoline** is converted to the more stable aromatic benzothiazole.[2]

Logical Relationship of Key Components



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Caption: Key components in the asymmetric transfer hydrogenation.

Quantitative Data Summary

The following table summarizes the results for the asymmetric transfer hydrogenation of various ketimines using **benzothiazoline** as the hydrogen donor and a chiral phosphoric acid catalyst.

Entry	Ketimine Substrate (R1, R2)	Benzothiazoline (R3)	Chiral Phosphoric Acid	Yield (%)	ee (%)
1	Ph, Me	2-Naphthyl	TRIP	90	98
2	4-MeO-C ₆ H ₄ , Me	2-Naphthyl	TRIP	95	98
3	4-F-C ₆ H ₄ , Me	2-Naphthyl	TRIP	93	98
4	2-Naphthyl, Me	2-Naphthyl	TRIP	99	97
5	Ph, Et	2-Naphthyl	TRIP	96	98
6	Ph, n-Pr	2-Naphthyl	TRIP	94	98
7	Ph, i-Pr	2-Naphthyl	TRIP	92	97
8	t-Bu, Me	2-Naphthyl	TRIP	99	95

Data extracted from literature reports.[2] TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocols

1. General Protocol for Asymmetric Transfer Hydrogenation of Ketimines

This protocol describes a general procedure for the enantioselective reduction of a ketimine using a **benzothiazoline** derivative and a chiral phosphoric acid catalyst.[2]

Materials:

- Ketimine (1.0 equiv)
- 2-Substituted **benzothiazoline** (1.4 equiv)
- Chiral phosphoric acid (e.g., TRIP) (2 mol%)

- Anhydrous solvent (e.g., mesitylene)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware
- Magnetic stirrer and heating plate

Procedure:

- To an oven-dried reaction vial under an inert atmosphere, add the ketimine (0.2 mmol, 1.0 equiv), the chiral phosphoric acid (0.004 mmol, 2 mol%), and anhydrous mesitylene (1.0 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add the 2-substituted **benzothiazoline** (0.28 mmol, 1.4 equiv) to the reaction mixture.
- Stir the reaction mixture at 50 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.
- Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.[\[2\]](#)

2. Protocol for the In-situ Generation of **Benzothiazoline** and Subsequent Transfer Hydrogenation

This protocol outlines a three-component reaction for the asymmetric transfer hydrogenation where the **benzothiazoline** is generated in situ.^{[1][2]}

Materials:

- Ketimine (1.0 equiv)
- 2-Aminothiophenol (1.5 equiv)
- Aldehyde (e.g., 2-naphthalenecarbaldehyde) (1.5 equiv)
- Chiral phosphoric acid (e.g., TRIP) (5 mol%)
- Anhydrous solvent (e.g., toluene)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware
- Magnetic stirrer and heating plate

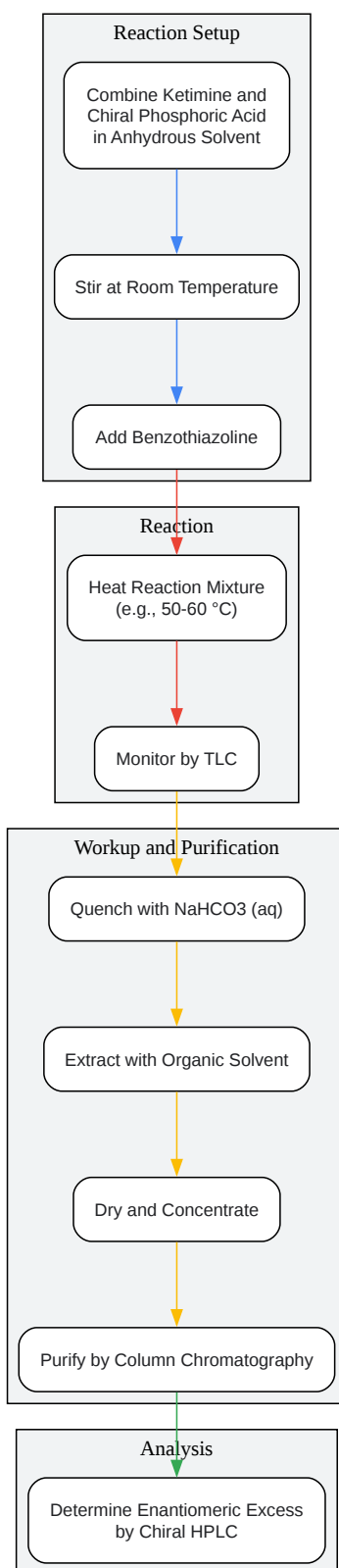
Procedure:

- To an oven-dried reaction vial under an inert atmosphere, add the ketimine (0.2 mmol, 1.0 equiv), 2-aminothiophenol (0.3 mmol, 1.5 equiv), the aldehyde (0.3 mmol, 1.5 equiv), and the chiral phosphoric acid (0.01 mmol, 5 mol%).
- Add anhydrous toluene (1.0 mL) to the reaction vial.
- Stir the reaction mixture at 60 °C.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of NaHCO₃.
- Extract the product with ethyl acetate (3 x 10 mL).

- Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the chiral amine.
- Analyze the enantiomeric excess by chiral HPLC.[\[2\]](#)

Visualizations

Experimental Workflow for Asymmetric Transfer Hydrogenation



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Caption: Workflow for the synthesis of chiral amines.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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